molecular formula C25H27N3O2 B11108403 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide

Cat. No.: B11108403
M. Wt: 401.5 g/mol
InChI Key: HZGXTXQLCVXZLD-YZSQISJMSA-N
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Description

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide is a complex organic compound that features an anthracene moiety linked to a hydrazone and a cyclohexyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide typically involves the condensation of anthracene-9-carbaldehyde with hydrazine derivatives, followed by further functionalization to introduce the cyclohexyl and oxobutanamide groups. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reactions are usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of appropriate catalysts to ensure selectivity and efficiency .

Major Products Formed

The major products formed from these reactions include anthraquinone derivatives from oxidation, hydrazine derivatives from reduction, and various substituted hydrazones from nucleophilic substitution .

Mechanism of Action

The mechanism by which 4-[(2E)-2-(anthracen-9-ylmethylidene)hydrazinyl]-N-cyclohexyl-4-oxobutanamide exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The anthracene moiety can intercalate with DNA, while the hydrazone linkage can form reversible covalent bonds with active site residues in proteins, modulating their activity .

Properties

Molecular Formula

C25H27N3O2

Molecular Weight

401.5 g/mol

IUPAC Name

N'-[(E)-anthracen-9-ylmethylideneamino]-N-cyclohexylbutanediamide

InChI

InChI=1S/C25H27N3O2/c29-24(27-20-10-2-1-3-11-20)14-15-25(30)28-26-17-23-21-12-6-4-8-18(21)16-19-9-5-7-13-22(19)23/h4-9,12-13,16-17,20H,1-3,10-11,14-15H2,(H,27,29)(H,28,30)/b26-17+

InChI Key

HZGXTXQLCVXZLD-YZSQISJMSA-N

Isomeric SMILES

C1CCC(CC1)NC(=O)CCC(=O)N/N=C/C2=C3C=CC=CC3=CC4=CC=CC=C42

Canonical SMILES

C1CCC(CC1)NC(=O)CCC(=O)NN=CC2=C3C=CC=CC3=CC4=CC=CC=C42

Origin of Product

United States

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